Diethyl 5-[(cyclopropylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate is a chemical compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 325.4 g/mol. This compound is classified under the category of thiophene derivatives, which are known for their diverse biological activities and applications in organic synthesis.
The compound is identified with various names and identifiers in chemical databases, such as:
The synthesis of Diethyl 5-[(cyclopropylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions that include:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and time) would be required for a comprehensive synthesis protocol.
The molecular structure of Diethyl 5-[(cyclopropylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate features:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 325.4 g/mol |
InChI Key | IZSXJBAXCLFMOM-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC)C(c1c(C)c(C(N)=O)c(NC(C2CC2)=O)s1)=O |
Diethyl 5-[(cyclopropylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate can participate in various chemical reactions due to its functional groups:
Technical details about specific reaction conditions (e.g., catalysts, temperature) would enhance the understanding of these processes.
Data regarding its biological activity may indicate mechanisms such as:
Further research is necessary to clarify these mechanisms.
Diethyl 5-[(cyclopropylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate exhibits several notable physical properties:
Chemical properties include:
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) would provide additional insights into its physical and chemical characteristics.
Diethyl 5-[(cyclopropylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate has potential applications in various scientific fields:
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1